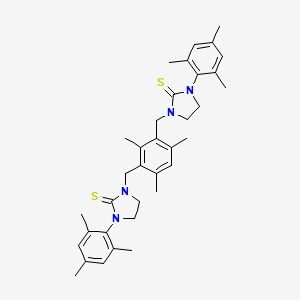
3,3'-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and thione groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 2,4,6-trimethyl-1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The thione groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mécanisme D'action
The mechanism by which 3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) exerts its effects is primarily through its interaction with metal ions and biological targets. The thione groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: A precursor in the synthesis of the target compound.
1,3-Benzenediamine, 2,4,6-trimethyl-: Another related compound with similar structural features.
Uniqueness
3,3’-((2,4,6-Trimethyl-1,3-phenylene)bis(methylene))bis(1-mesitylimidazolidine-2-thione) is unique due to its dual thione groups and the presence of multiple aromatic rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and interact with biological targets sets it apart from simpler analogs.
Propriétés
Formule moléculaire |
C35H44N4S2 |
|---|---|
Poids moléculaire |
584.9 g/mol |
Nom IUPAC |
1-(2,4,6-trimethylphenyl)-3-[[2,4,6-trimethyl-3-[[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]methyl]phenyl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C35H44N4S2/c1-21-14-25(5)32(26(6)15-21)38-12-10-36(34(38)40)19-30-23(3)18-24(4)31(29(30)9)20-37-11-13-39(35(37)41)33-27(7)16-22(2)17-28(33)8/h14-18H,10-13,19-20H2,1-9H3 |
Clé InChI |
SLOULMDIROVPQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)CC3=C(C(=C(C=C3C)C)CN4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B14780724.png)
![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)

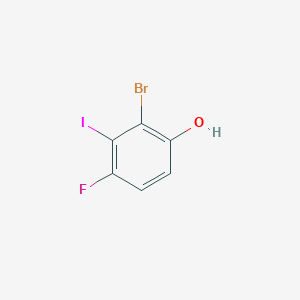
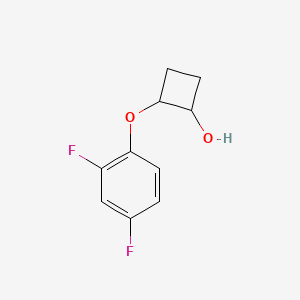
![2-(3-(2-Bromophenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780753.png)
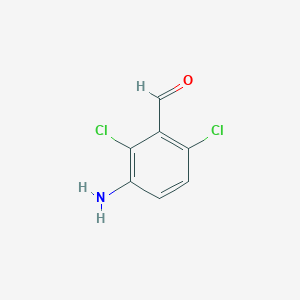
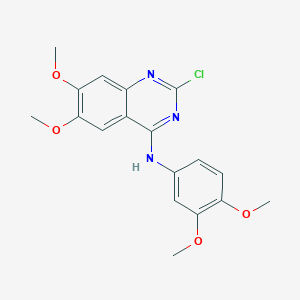
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
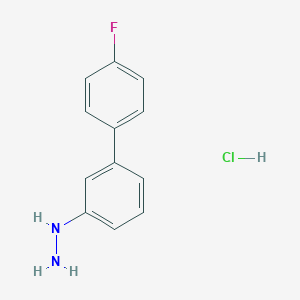
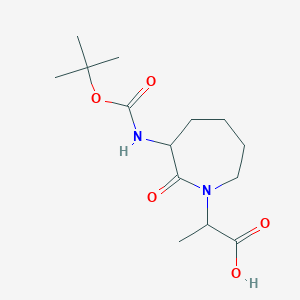
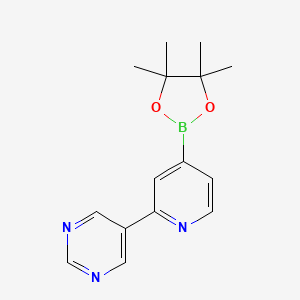
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
